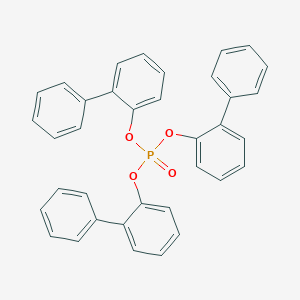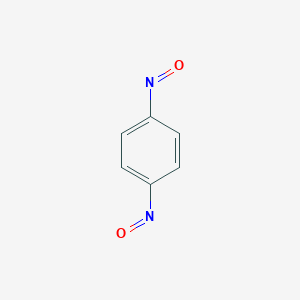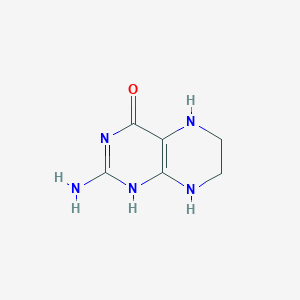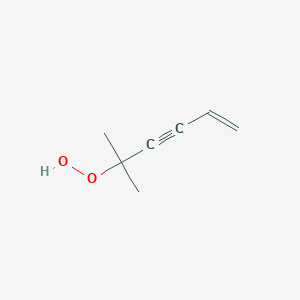
N-(2,4-Dinitrophényl)-dl-thréonine
Vue d'ensemble
Description
N-(2,4-Dinitrophenyl)-dl-threonine (DNP-Thr) is an important synthetic amino acid derivative that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its ability to be used in lab experiments.
Applications De Recherche Scientifique
Applications antimicrobiennes et anti-biofilm
Résumé de l'application : Les dérivés du composé sont étudiés pour leur potentiel dans les applications antimicrobiennes et anti-biofilm. Ceci est crucial pour répondre au problème de santé publique de la résistance aux multimédicaments (MDR) et des infections associées aux biofilms .
Méthodes d'application : Des nanoémulsions contenant des dérivés de la N-(2,4-Dinitrophényl)-dl-thréonine sont conçues pour améliorer la délivrance ciblée de médicaments antimicrobiens et d'agents anti-biofilm .
Résultats : Ces nanoémulsions présentent une stabilité physique et une biodisponibilité améliorées, ce qui en fait des candidats prometteurs pour les systèmes de délivrance de médicaments localisés pour lutter contre les infections microbiennes et la formation de biofilms .
Chimie de coordination et formation de complexes métalliques
Résumé de l'application : Les dérivés de la this compound, telles que les bases de Schiff, sont importants en chimie de coordination en raison de leur variété structurale et de leur capacité à former des complexes avec les ions métalliques .
Méthodes d'application : Les modifications structurales des dérivés affectent leurs propriétés de liaison aux métaux et présentent divers modes de coordination avec les ions métalliques de transition .
Résultats : La formation de ces complexes est importante pour comprendre le comportement électrochimique et les activités biologiques de ces composés .
Études de chimie computationnelle
Résumé de l'application : Des études computationnelles, y compris la théorie de la fonctionnelle de la densité (DFT), sont réalisées sur des dérivés de la this compound pour prédire leurs géométries structurales et leurs propriétés électroniques .
Méthodes d'application : Les structures sont optimisées à l'aide de méthodes computationnelles avancées, et des paramètres comme les énergies HOMO-LUMO sont calculés pour révéler les possibilités de transfert de charge intramoléculaire .
Résultats : Ces études fournissent des informations sur la réactivité chimique et les applications potentielles du composé dans divers domaines scientifiques .
Découverte et développement de médicaments
Résumé de l'application : Les dérivés du composé sont étudiés pour leur utilisation potentielle dans la découverte de médicaments, en particulier pour leur activité physiologique élevée et leur capacité à interagir avec les molécules biologiques .
Méthodes d'application : Les dérivés sont synthétisés et caractérisés à l'aide de diverses techniques analytiques pour déterminer leur adéquation aux applications pharmaceutiques
Mécanisme D'action
Target of Action
It’s structurally related to 2,4-dinitrophenol (dnp), which is known to target thePentaerythritol tetranitrate reductase in Enterobacter cloacae .
Mode of Action
2,4-dinitrophenol, a related compound, is known to causemitochondrial uncoupling , leading to the rapid loss of ATP as heat . This uncoupling disrupts the normal biochemical processes in the cell, leading to significant changes in cellular function .
Biochemical Pathways
2,4-dinitrophenol is known to affect oxidative phosphorylation . By uncoupling this process, it disrupts the normal energy production pathways in the cell, leading to a rapid loss of ATP .
Pharmacokinetics
Studies on 2,4-dinitrophenol have shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can significantly impact the bioavailability of the compound.
Result of Action
The related compound 2,4-dinitrophenol causes dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat and potentially leading to uncontrolled hyperthermia .
Action Environment
The action of N-(2,4-Dinitrophenyl)-dl-threonine can be influenced by various environmental factors. For instance, the related compound 2,4-Dinitrophenol has been shown to be highly selective in its detection in water environments . This suggests that the action, efficacy, and stability of N-(2,4-Dinitrophenyl)-dl-threonine could also be influenced by the environment in which it is present.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-dinitroanilino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOCOTZWYFGDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936366 | |
| Record name | N-(2,4-Dinitrophenyl)threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1655-65-8, 16068-25-0, 14401-07-1 | |
| Record name | L-Threonine,4-dinitrophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC96398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-Dinitrophenyl)threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,4-Dinitrophenyl)-DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)




![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)

